molecular formula C9H12N2O4 B1493247 3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid CAS No. 1859380-16-7

3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Cat. No.: B1493247
CAS No.: 1859380-16-7
M. Wt: 212.2 g/mol
InChI Key: HAYIUUQKIZVIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid is a complex organic compound featuring a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid typically involves a [3+2] cycloaddition reaction. One reported method uses 2H-azirines and maleimides in the presence of an organic photocatalyst under visible light . This method is efficient, environmentally friendly, and proceeds with good functional group tolerance and substrate scope.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve scaling up the [3+2] cycloaddition reaction and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This reaction can replace one functional group with another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions would depend on the desired transformation and the functional groups present in the compound.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-(4,6-Dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its derivatives might be explored for their biological activity, including potential therapeutic effects.

    Medicine: The compound could be investigated for its potential as a drug candidate, particularly in the treatment of diseases where its unique structure might interact with specific biological targets.

    Industry: It might be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism by which 3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid include:

Uniqueness

What sets this compound apart is its specific bicyclic structure, which can confer unique chemical properties and biological activities. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

3-(1,3-dioxo-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O4/c12-7(13)1-2-11-3-5-6(4-11)9(15)10-8(5)14/h5-6H,1-4H2,(H,12,13)(H,10,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYIUUQKIZVIGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1CCC(=O)O)C(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 4
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 5
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid
Reactant of Route 6
3-(4,6-dioxohexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.